molecular formula C6H5F2N3O4 B2515012 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1328640-79-4

1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2515012
CAS No.: 1328640-79-4
M. Wt: 221.12
InChI Key: VDNHRCQEECDUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid (CAS 1328640-79-4) is a high-value chemical building block with a molecular formula of C6H5F2N3O4 and a molecular weight of 221.12 . This compound features a pyrazole core functionalized with a carboxylic acid, a nitro group, and a 2,2-difluoroethyl chain, making it a versatile intermediate in medicinal chemistry and drug discovery. The specific substitution pattern on the pyrazole ring is critical for its application, particularly in the synthesis of more complex heterocyclic systems. Pyrazole derivatives with nitrile and carboxylic acid groups in the 3- and 5-positions have been identified as key scaffolds in the development of androgen receptor modulating compounds . As such, this compound serves as a crucial precursor for researchers developing novel therapeutic agents. It is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-3(6(12)13)1-5(9-10)11(14)15/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNHRCQEECDUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1[N+](=O)[O-])CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-chloro-2,2-difluoroethane with a pyrazole derivative under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction of Nitro Group: Formation of 1-(2,2-difluoroethyl)-3-amino-1H-pyrazole-5-carboxylic acid.

    Substitution Reactions: Formation of various substituted pyrazole derivatives.

    Coupling Reactions:

Scientific Research Applications

Chemistry

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Substitution Reactions : The difluoroethyl group can undergo nucleophilic substitution.
  • Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology

The compound has been investigated for its bioactive properties , particularly its potential antimicrobial effects. Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate , particularly as an enzyme inhibitor. The difluoroethyl group enhances lipophilicity, facilitating interaction with hydrophobic pockets in enzymes or receptors. This property is crucial for the design of new therapeutic agents targeting specific biological pathways.

Industry

The compound is also utilized in the development of agrochemicals and materials science. Its unique properties make it suitable for crafting effective pesticides or herbicides that require specific chemical reactivity to function optimally.

Antimicrobial Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives demonstrated that compounds similar to this compound exhibited promising antimicrobial activity against yeasts and filamentous fungi. These findings suggest that the compound could be further developed as an antimicrobial agent .

Enzyme Inhibition

Research on enzyme inhibitors has shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Compounds with similar structures to this compound have demonstrated significant anti-inflammatory effects, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modify biological targets .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Differences
1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid C₆H₅F₂N₃O₄ 221.12 N1: 2,2-difluoroethyl; C3: -NO₂; C5: -COOH Reference compound with nitro and carboxylic acid groups.
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid () C₇H₇F₂N₂O₂ 189.14 N1: 2,2-difluoroethyl; C3: -COOH; C5: -CH₃ Methyl group at C5 instead of nitro; carboxylic acid at C3. Higher lipophilicity due to methyl.
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid () C₇H₈FN₂O₂ 172.15 N1: 2-fluoroethyl; C3: -COOH; C5: -CH₃ Reduced fluorination (monofluoro vs. difluoro) lowers electron-withdrawing effects.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid () C₅H₄F₃N₂O₂ 182.09 N1: 2,2,2-trifluoroethyl; C5: -COOH Trifluoroethyl group increases electronegativity; lacks nitro group.
2-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid () C₇H₈F₂N₂O₂ 196.15 N1: 2,2-difluoroethyl; C3: -CH₂COOH Acetic acid side chain instead of direct carboxylic acid on pyrazole.
1-(3-Chloropyridin-2-yl)-3-methoxy-1H-pyrazole-5-carboxylic acid () C₁₀H₈ClN₃O₃ 253.65 N1: 3-chloropyridinyl; C3: -OCH₃; C5: -COOH Heteroaromatic substituent (pyridine) introduces π-stacking potential; methoxy enhances solubility.
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid () C₆H₅F₂IN₂O₂ 334.04 N1: 2,2-difluoroethyl; C4: -I; C5: -COOH Iodo substituent at C4 enables cross-coupling reactions; nitro replaced with halogen.
1-(2,2-Difluoroethyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid () C₉H₁₂F₂N₂O₂ 218.20 N1: 2,2-difluoroethyl; C3: -COOH; C5: -CH(CH₃)₂ Bulky isopropyl group at C5 increases steric hindrance.

Biological Activity

1-(2,2-Difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a difluoroethyl group and a nitro group attached to a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C₆H₅F₂N₃O₄
  • Molar Mass : 221.12 g/mol
  • CAS Number : 1328640-79-4

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The difluoroethyl group enhances lipophilicity, facilitating interactions with hydrophobic pockets in enzymes or receptors. The nitro group may participate in redox reactions, potentially forming reactive intermediates that modify biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit promising antimicrobial properties. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro studies have demonstrated that certain pyrazole compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, compounds with similar structures have shown IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating strong inhibitory effects .

CompoundIC₅₀ (μM)Selectivity Index
This compoundTBDTBD
Pyrazole derivative A0.028.22
Pyrazole derivative B0.049.31

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. For instance, it may inhibit enzymes involved in metabolic pathways related to inflammation and pain, making it a candidate for further development in pain management therapies .

Study on Pyrazole Derivatives

A comprehensive review examined various pyrazole derivatives synthesized between 2018 and 2021, highlighting their biological activities. Several compounds displayed significant anti-inflammatory effects comparable to established medications such as diclofenac . The study emphasized the importance of specific substituents on the pyrazole ring in enhancing biological activity.

Toxicological Assessment

In vivo studies are critical for evaluating the safety profile of new compounds. Preliminary toxicological assessments have indicated that certain pyrazole derivatives exhibit low toxicity levels at high doses (LD₅₀ > 2000 mg/kg), suggesting a favorable safety margin for further development .

Q & A

Q. What are the optimized synthetic routes for 1-(2,2-difluoroethyl)-3-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting with difluoroethylation of pyrazole precursors, followed by nitration and carboxylation. Key steps include:

  • Difluoroethylation : Use of 2,2-difluoroethyl halides or triflates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Nitration : Controlled addition of nitric acid/sulfuric acid mixtures at 0–5°C to avoid over-nitration .
  • Carboxylation : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/EtOH under reflux .
    Optimization : Continuous flow reactors improve yield (≥75%) by enhancing mixing and thermal control, reducing side products like 4-nitro isomers .

Q. How is the compound’s structural integrity validated, and what analytical techniques are critical?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL for refinement) .
  • NMR spectroscopy : 1H^1\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirm regiochemistry (e.g., nitro group at C3, difluoroethyl at N1) .
  • IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are common impurities in synthesized batches, and how are they quantified?

Methodological Answer:

  • Byproducts : 4-nitro regioisomers (due to incomplete nitration control) and unhydrolyzed esters.
  • Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. LC-MS confirms molecular ions (e.g., m/z 221.12 for target compound) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazards : Skin/eye irritation (carboxylic acid moiety) and potential mutagenicity (nitro group) .
  • Mitigation : Use PPE (gloves, goggles), conduct reactions in fume hoods, and neutralize waste with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing) .
  • Molecular Dynamics (MD) : Simulates hydrogen-bonding patterns (e.g., carboxylic acid dimerization in crystals) using software like GROMACS .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Study : Discrepancies in antimicrobial efficacy may arise from assay conditions (e.g., pH affecting solubility).
    • Approach : Standardize MIC assays (CLSI guidelines) and quantify solubility via shake-flask method .
    • Validation : Cross-reference with computational ADMET profiles (e.g., LogP ~1.5 predicts moderate membrane permeability) .

Q. What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?

Methodological Answer:

  • Target Binding : Docking studies (AutoDock Vina) suggest nitro and carboxylic acid groups form hydrogen bonds with catalytic residues (e.g., in dihydrofolate reductase) .
  • Kinetic Analysis : Use SPR or ITC to measure binding affinity (KdK_d) and validate competitive inhibition via Lineweaver-Burk plots .

Q. How do fluorinated substituents influence the compound’s chemical stability?

Methodological Answer:

  • Electron-Withdrawing Effects : The difluoroethyl group enhances acid stability but reduces nucleophilic substitution reactivity.
  • Experimental Proof : Compare hydrolysis rates (pH 7.4 buffer, 37°C) with non-fluorinated analogs via 1H^1\text{H} NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.